4-(4-(Pyrrolidin-1-yl)quinolin-2-yl)morpholine
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Overview
Description
2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline is a heterocyclic compound that features both morpholine and pyrrolidine rings attached to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis. Catalysts and other additives may also be used to enhance the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline core .
Scientific Research Applications
2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(morpholin-4-yl)quinoline
- 4-(pyrrolidin-1-yl)quinoline
- 2-(pyrrolidin-1-yl)quinoline
Uniqueness
2-(morpholin-4-yl)-4-(pyrrolidin-1-yl)quinoline is unique due to the presence of both morpholine and pyrrolidine rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C17H21N3O |
---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
4-(4-pyrrolidin-1-ylquinolin-2-yl)morpholine |
InChI |
InChI=1S/C17H21N3O/c1-2-6-15-14(5-1)16(19-7-3-4-8-19)13-17(18-15)20-9-11-21-12-10-20/h1-2,5-6,13H,3-4,7-12H2 |
InChI Key |
OOQYOFWQQALCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC3=CC=CC=C32)N4CCOCC4 |
Origin of Product |
United States |
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